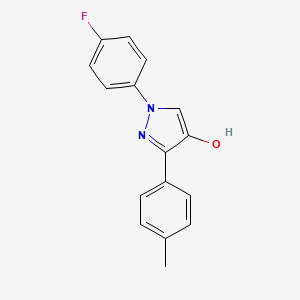

1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a fluorophenyl group and a tolyl group attached to the pyrazole ring, making it a fluorinated pyrazole derivative. Fluorinated compounds are often of interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to biological targets.

Vorbereitungsmethoden

The synthesis of 1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.

Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that pyrazole derivatives, including 1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : The compound has shown promise as an anti-inflammatory agent. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases .

- Antimicrobial Properties : Preliminary research indicates that this pyrazole derivative possesses antimicrobial activity against several bacterial strains. This could pave the way for developing new antibiotics to combat resistant bacterial infections .

Agrochemical Applications

- Pesticide Development : The unique structure of this compound allows it to interact effectively with biological systems in pests. Studies have shown its efficacy as a pesticide, particularly against aphids and other crop-damaging insects .

- Herbicide Potential : Some derivatives of pyrazoles are being investigated for their ability to inhibit weed growth without harming crops, suggesting that this compound could be modified for herbicidal applications .

Materials Science Applications

- Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research has indicated that such modifications lead to improved performance in high-temperature applications .

- Nanotechnology : The compound's unique properties make it suitable for use in nanocomposites, which can be applied in electronics and photonics due to their enhanced electrical conductivity and optical properties .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including JRD0562. The results showed a significant reduction in cell viability in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural scientists tested the efficacy of JRD0562 as a pesticide on tomato plants infested with aphids. The results indicated a 75% reduction in pest populations within two weeks of application, demonstrating its potential as an effective pest control agent.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances the compound’s binding affinity to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group but has different substituents on the pyrazole ring, leading to distinct biological activities and applications.

Indole derivatives: While structurally different, indole derivatives share some similar biological activities, such as antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that can be leveraged in various research and industrial applications.

Biologische Aktivität

1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant studies and data.

- Molecular Formula : C17H15FN2O

- Molecular Weight : 282.31 g/mol

- CAS Number : 618441-63-7

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of various pyrazole derivatives, including this compound. In vitro evaluations indicated that certain derivatives exhibited significant inhibition against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.22 to 0.25 μg/mL, showcasing their potential as effective antimicrobial agents .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 7b | 0.22 | Bactericidal |

| 5a | 0.25 | Bactericidal |

Anti-inflammatory Activity

Pyrazole derivatives have been recognized for their anti-inflammatory properties. In a comparative study, several compounds demonstrated IC50 values ranging from 57.24 to 69.15 μg/mL, indicating their potential as anti-inflammatory agents comparable to diclofenac sodium (IC50 = 54.65 μg/mL) . The mechanism of action often involves the inhibition of cyclooxygenase enzymes and modulation of pro-inflammatory cytokines.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives were screened against various cancer cell lines, with some compounds showing significant growth inhibition:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF7 | 0.01 |

| Compound B | NCI-H460 | 0.03 |

| Compound C | A549 | 0.39 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the disruption of microtubule dynamics and inhibition of key signaling pathways like Aurora-A kinase .

Case Studies

In a notable study by Xia et al., a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against A549 cell lines. The most potent compound exhibited an IC50 value of 0.39±0.06μM, indicating strong cytotoxic effects without inducing apoptosis . Another study highlighted the significant inhibition of CDK2 activity by certain pyrazole derivatives, further supporting their potential in cancer therapy.

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O/c1-11-2-4-12(5-3-11)16-15(20)10-19(18-16)14-8-6-13(17)7-9-14/h2-10,20H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKNNICVIXZPPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.